molecular formula C9H10N2O B2641011 4,6-Dimethyl-1,3-benzoxazol-5-amine CAS No. 1267334-29-1

4,6-Dimethyl-1,3-benzoxazol-5-amine

Cat. No. B2641011
M. Wt: 162.192
InChI Key: AFSWPPJSEIOBJP-UHFFFAOYSA-N
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Description

“4,6-Dimethyl-1,3-benzoxazol-5-amine” is a chemical compound with the molecular formula C9H10N2O . It belongs to the class of organic compounds known as benzoxazoles .


Synthesis Analysis

Benzoxazoles, including “4,6-Dimethyl-1,3-benzoxazol-5-amine”, can be synthesized from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, have been summarized .


Molecular Structure Analysis

The molecular structure of “4,6-Dimethyl-1,3-benzoxazol-5-amine” is based on the benzoxazole core, which is a bicyclic planar molecule. It has been extensively used as a starting material for different mechanistic approaches in drug discovery .

Scientific Research Applications

1. Polymer and Resin Chemistry

4,6-Dimethyl-1,3-benzoxazol-5-amine is involved in the chemistry of novolac resins, particularly in the reactions between benzoxazine intermediates and model phenols. This is critical in understanding the curing processes of novolac resins with hexamethylenetetramine, providing insights into the formation of methylene linkages between phenolic rings and the creation of nitrogen-containing structures like amines, amides, and imines (Zhang & Solomon, 1998). Furthermore, it's instrumental in the synthesis and property evaluation of novel aromatic poly(ether-imide) with benzazole pendent groups and flexible ether linkages, contributing significantly to the field of high-performance polymers (Toiserkani, 2011).

2. Structural and Molecular Analysis

The compound plays a role in the crystal structure analysis of various derivatives, aiding in the understanding of stereoelectronic effects in cyclic orthoester aminals. This involves analyzing bond distances and stability factors attributable to exo-anomeric effects, which are critical in pharmaceutical and material science research (Bertolasi et al., 1990).

3. Polymer Synthesis and Modification

This compound is also significant in the synthesis of main-chain type polybenzoxazines, which are used to create crosslinked polyamides with amide and benzoxazine groups. These materials have applications in various fields, including coatings, adhesives, and composites due to their excellent thermal and chemical resistance (Agag et al., 2011; Zhang et al., 2014).

properties

IUPAC Name

4,6-dimethyl-1,3-benzoxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-5-3-7-9(11-4-12-7)6(2)8(5)10/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSWPPJSEIOBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1N)C)N=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethyl-1,3-benzoxazol-5-amine

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